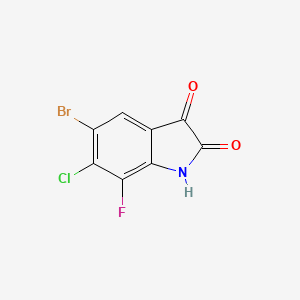
5-Bromo-6-chloro-7-fluoroindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-7-fluoroindoline-2,3-dione is a synthetic organic compound with the molecular formula C8H2BrClFNO2 and a molecular weight of 278.46 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-7-fluoroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method includes the bromination, chlorination, and fluorination of indoline-2,3-dione under controlled conditions . The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-7-fluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield indoline derivatives with different substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Bromo-6-chloro-7-fluoroindoline-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-7-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoroindoline-2,3-dione: Similar in structure but lacks the chlorine atom.
6-Fluoro-1H-indole-2,3-dione: Similar core structure but different halogenation pattern.
Uniqueness
5-Bromo-6-chloro-7-fluoroindoline-2,3-dione is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H2BrClFNO2 |
|---|---|
Molecular Weight |
278.46 g/mol |
IUPAC Name |
5-bromo-6-chloro-7-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |
InChI Key |
RCPUHWGPFVRWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide](/img/structure/B15335445.png)
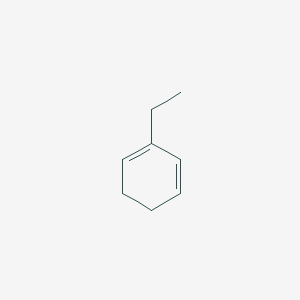
![2,2,2-Trichloroethyl (S)-2-(Fmoc-amino)-3-[7-[(diethoxyphosphoryl)oxy]-2-oxo-2H-chromen-4-yl]propanoate](/img/structure/B15335458.png)

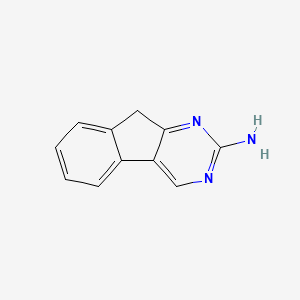
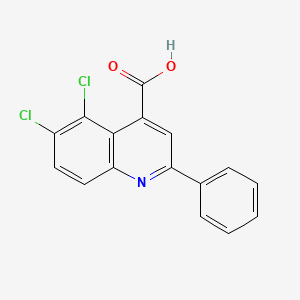
![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
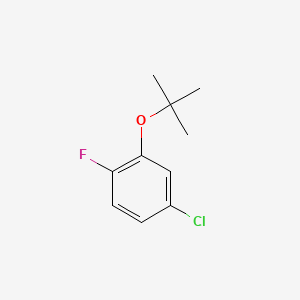
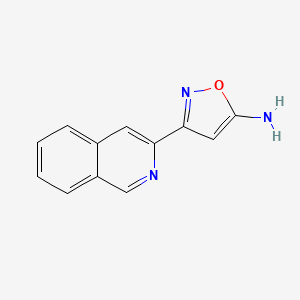
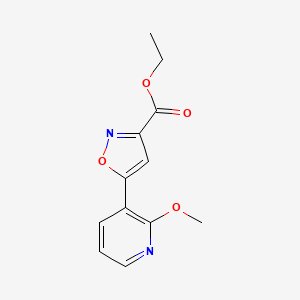
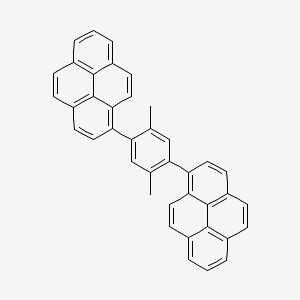
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)

